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Compound of Interest

Compound Name:
5-Bromo-6-chloropyrimidin-4-

amine

Cat. No.: B1520226 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-6-
chloropyrimidin-4-amine

Introduction
5-bromo-6-chloropyrimidin-4-amine is a halogenated pyrimidine derivative that serves as a

crucial building block in modern medicinal chemistry and organic synthesis. Its unique

substitution pattern, featuring electron-withdrawing bromine and chlorine atoms alongside an

electron-donating amine group, imparts specific reactivity and physicochemical characteristics.

These properties are fundamental to its utility as a synthetic intermediate in the development of

novel therapeutic agents and agrochemicals.[1] For researchers and drug development

professionals, a thorough understanding of its core properties is not merely academic; it is a

prerequisite for successful experimental design, from reaction optimization to formulation and

preclinical evaluation.

This guide provides a comprehensive technical overview of the key physicochemical properties

of 5-bromo-6-chloropyrimidin-4-amine. Moving beyond a simple data summary, it delves into

the causality behind experimental methodologies, offering detailed, field-proven protocols for

their determination. The objective is to equip scientists with both the foundational data and the

practical knowledge required to confidently handle and utilize this versatile chemical entity.

Chemical Identity and Structural Attributes
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The precise identity and structure of a molecule are the bedrock upon which all other

physicochemical data are built. The arrangement of atoms and functional groups in 5-bromo-6-
chloropyrimidin-4-amine dictates its reactivity, polarity, and potential for intermolecular

interactions.

Identifier Value Source

IUPAC Name
5-bromo-6-chloropyrimidin-4-

amine
[2][3]

CAS Number 663193-80-4 [2][3][4][5]

Molecular Formula C₄H₃BrClN₃ [2][3]

Molecular Weight 208.44 g/mol [2][3]

SMILES C1=NC(=C(C(=N1)Cl)Br)N [2][3][6]

InChI
InChI=1S/C4H3BrClN3/c5-2-

3(6)8-1-9-4(2)7/h1H,(H2,7,8,9)
[2][6]

InChIKey
DQSBRYJETNYGCI-

UHFFFAOYSA-N
[2][3][6]

The structure is defined by a central pyrimidine ring, a diazine heterocycle. The C4, C5, and C6

positions are substituted with an amine, a bromine atom, and a chlorine atom, respectively.

This arrangement creates a distinct electronic profile that influences its chemical behavior and

biological activity.

Computed Properties and Drug-Likeness
Computational models provide valuable a priori insights into a molecule's behavior, particularly

in early-stage drug discovery. These predictions help assess properties like membrane

permeability and oral bioavailability before extensive experimental work is undertaken.
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Computed Property Predicted Value Significance

XlogP 1.5

Indicates moderate lipophilicity,

suggesting a balance between

aqueous solubility and lipid

membrane permeability.[2]

Topological Polar Surface Area

(TPSA)
51.8 Å²

Suggests good potential for

oral bioavailability, as it falls

well below the 140 Å²

threshold often associated with

poor cell permeability.[2]

Hydrogen Bond Donors 1 (from the amine group) [7]

Hydrogen Bond Acceptors 2 (from the ring nitrogens) [7]

Monoisotopic Mass 206.91989 Da [2][6]

These computed values suggest that 5-bromo-6-chloropyrimidin-4-amine possesses a

favorable profile for development as a drug lead or intermediate, aligning with several criteria of

Lipinski's Rule of Five.

XlogP = 1.5

Membrane Permeability

influences

Aqueous Solubility

inversely influences

TPSA = 51.8 Å²

inversely influences

Oral Bioavailability

predicts

MW < 500 H-Bond Donors ≤ 5 H-Bond Acceptors ≤ 10

Click to download full resolution via product page

Relationship between computed properties and drug-likeness.

Thermal Properties: Melting Point
The melting point is a critical indicator of a compound's purity and thermal stability. While

specific experimental data for the 6-chloro isomer (CAS 663193-80-4) is not prevalent in public
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literature, data for the closely related isomer 5-bromo-2-chloropyrimidin-4-amine shows a

melting point of 187-188 °C (460-461 K).[1][8][9] Differential Scanning Calorimetry (DSC) is the

gold-standard technique for its precise determination.

Protocol: Melting Point Determination by DSC
Expertise & Causality: DSC is chosen over traditional melting point apparatus because it

provides more quantitative data, including the enthalpy of fusion, and can reveal other thermal

events like decomposition or phase transitions. A slow scan rate is used to ensure thermal

equilibrium, yielding a sharp, well-defined endotherm.

Methodology:

Sample Preparation: Accurately weigh 1-3 mg of 5-bromo-6-chloropyrimidin-4-amine into

a non-hermetic aluminum DSC pan.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to a temperature above the expected melting point

(e.g., 220 °C) at a rate of 5 °C/min. A nitrogen purge (50 mL/min) is used to maintain an

inert atmosphere and prevent oxidative degradation.

Data Analysis: The melting point is determined as the onset temperature of the melting

endotherm. The peak of the endotherm represents the complete melting of the sample.

Workflow for DSC analysis.

Solubility Profile
Solubility is a cornerstone of drug development, directly impacting bioavailability and

formulation strategies. For the related isomer, 4-Amino-5-bromo-2-chloropyrimidine, it is

described as "slightly soluble in water".[1] A quantitative assessment is crucial for any

development program. The shake-flask method is the definitive technique for determining

thermodynamic solubility.
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Protocol: Thermodynamic Solubility by Shake-Flask
Method
Trustworthiness: This method is considered self-validating because it measures solubility at

equilibrium, providing a true thermodynamic value. Including a time-course analysis (e.g.,

sampling at 24, 48, and 72 hours) confirms that equilibrium has been reached when

concentration values plateau.

Methodology:

System Preparation: Add an excess amount of solid 5-bromo-6-chloropyrimidin-4-amine
to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25 °C or 37 °C) for 72 hours to allow the system to reach equilibrium.

Sampling & Separation: After equilibration, withdraw an aliquot from each vial. Immediately

filter the sample through a 0.22 µm syringe filter to remove undissolved solids.

Quantification:

Dilute the filtrate with an appropriate mobile phase.

Analyze the concentration of the dissolved compound using a validated High-Performance

Liquid Chromatography with UV detection (HPLC-UV) method. The pyrimidine ring is a

strong chromophore, making UV detection highly suitable.

Calculate the solubility based on a standard curve of known concentrations.

Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides unambiguous structural confirmation and is essential for

quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In a solvent like DMSO-d₆, one would expect to see a singlet for the C2 proton

and a broad singlet for the two protons of the NH₂ group. The exact chemical shifts are
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influenced by the electronic environment created by the halogens.

¹³C NMR: Four distinct signals corresponding to the four carbon atoms of the pyrimidine

ring are expected.

Mass Spectrometry (MS):

Expert Insight: The most telling feature in the mass spectrum is the isotopic pattern. Due

to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine

(³⁵Cl/~75.8%, ³⁷Cl/~24.2%), the molecular ion region will exhibit a characteristic cluster of

peaks. This pattern is a definitive signature confirming the presence and number of these

halogen atoms. For a [M+H]⁺ ion, prominent peaks would be expected at approximately

m/z 208, 210, and 212.

UV-Vis Spectroscopy: The conjugated pyrimidine system will exhibit strong absorbance in

the UV region, typically between 250-280 nm. This property is leveraged for quantification in

HPLC-based assays, as described in the solubility protocol.

Safety and Handling
Proper handling of 5-bromo-6-chloropyrimidin-4-amine is essential to ensure laboratory

safety. The compound is classified with several hazards based on aggregated GHS data.[2]

Hazard Class GHS Code Description

Acute Toxicity, Oral H302 Harmful if swallowed.[2]

Skin Corrosion/Irritation H315 Causes skin irritation.[2]

Serious Eye Damage/Irritation H318/H319
Causes serious eye

damage/irritation.[2]

Specific Target Organ Toxicity H335
May cause respiratory

irritation.[2]

Recommended Handling Procedures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[10][11]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.[10][11]

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

[10][11]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

Conclusion
5-bromo-6-chloropyrimidin-4-amine is a synthetic intermediate whose value is defined by its

physicochemical properties. While publicly available experimental data on this specific isomer

is limited, its characteristics can be reliably predicted based on its structure and determined

through the robust, standardized protocols detailed in this guide. From its moderate lipophilicity

and favorable TPSA for drug development to the critical safety procedures required for its

handling, a comprehensive understanding of these attributes is paramount. By applying the

methodologies outlined herein, researchers can ensure data integrity, promote laboratory

safety, and unlock the full potential of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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